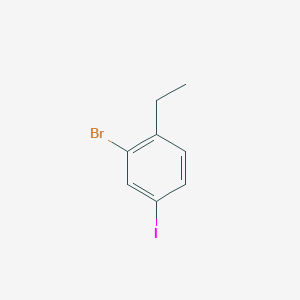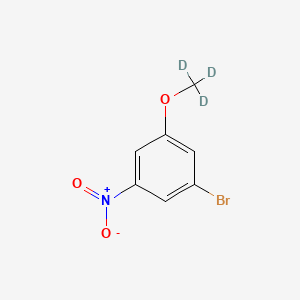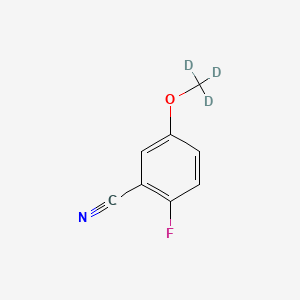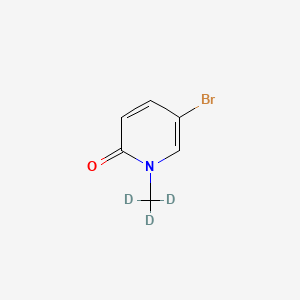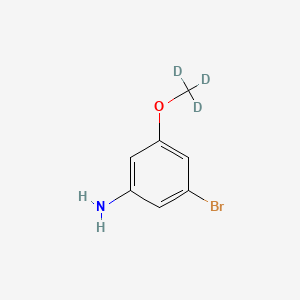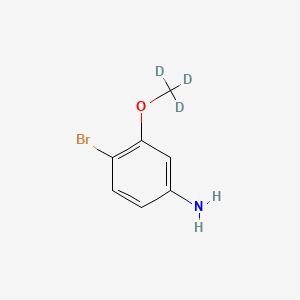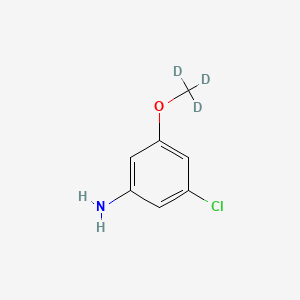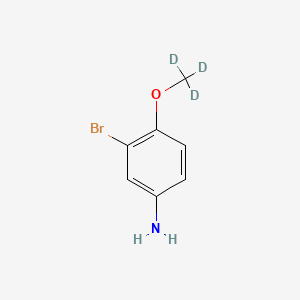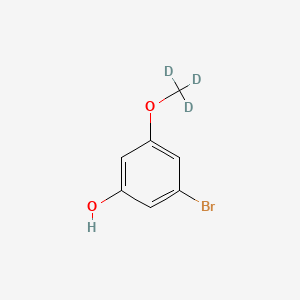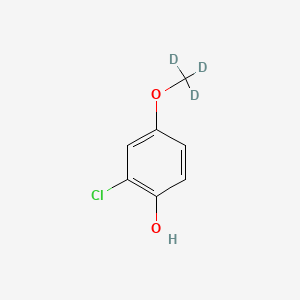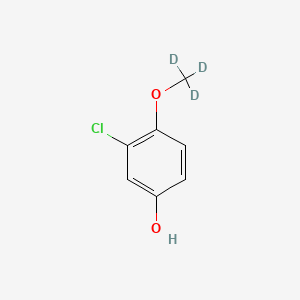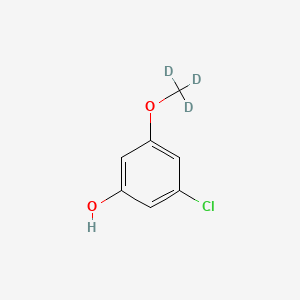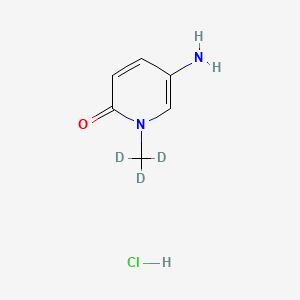![molecular formula C14H13NO3 B8135096 [2-(4-Aminophenoxy)phenyl]aceticacid](/img/structure/B8135096.png)
[2-(4-Aminophenoxy)phenyl]aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(4-Aminophenoxy)phenyl]acetic acid: is an organic compound with the molecular formula C14H13NO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an aminophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Aminophenoxy)phenyl]acetic acid typically involves the reaction of 4-aminophenol with phenylacetic acid derivatives. One common method includes the following steps:
Nitration: of phenylacetic acid to introduce a nitro group.
Reduction: of the nitro group to an amino group using reducing agents such as in the presence of a like .
Etherification: of the amino group with to form the desired product.
Industrial Production Methods: Industrial production of [2-(4-Aminophenoxy)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: [2-(4-Aminophenoxy)phenyl]acetic acid can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Reagents like or can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenylacetic acid derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a precursor in the preparation of polymers and resins.
Biology:
- Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability and mechanical strength.
作用机制
The mechanism of action of [2-(4-Aminophenoxy)phenyl]acetic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the phenylacetic acid moiety can interact with enzymes and receptors, modulating their activity.
相似化合物的比较
Phenylacetic acid: The parent compound, lacking the aminophenoxy substitution.
4-Aminophenol: A precursor in the synthesis of [2-(4-Aminophenoxy)phenyl]acetic acid.
Quinone derivatives: Formed through the oxidation of [2-(4-Aminophenoxy)phenyl]acetic acid.
Uniqueness:
- The presence of both an amino group and a phenoxy group in [2-(4-Aminophenoxy)phenyl]acetic acid provides unique reactivity and potential for forming diverse chemical derivatives.
- Its structural features allow for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
属性
IUPAC Name |
2-[2-(4-aminophenoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCBRBMOVAZTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S,8R)-10-azoniatricyclo[6.3.1.02,7]dodeca-2,4,6-triene;chloride](/img/structure/B8135015.png)
